2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure features:
- A 1,3,4-thiadiazole ring substituted at position 5 with a 4-chlorophenyl group.
- Position 2 of the thiadiazole is linked to a 2-chloro-6-fluorobenzamide moiety via an amide bond.
While direct synthesis data for this compound are absent in the provided evidence, related thiadiazole derivatives are synthesized via cyclization of thioureas or dehydrosulfurization methods (e.g., using POCl₃ or Ac₂O) .
Properties
IUPAC Name |
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACZPQNTKBSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and a chlorinated aromatic aldehyde, under acidic conditions.
Coupling Reaction: The synthesized thiadiazole derivative is then coupled with 6-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can induce apoptosis by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole
- Target Compound : The 1,3,4-thiadiazole core offers distinct electronic properties due to sulfur’s position, influencing reactivity and intermolecular interactions.
- Analog: 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide () contains a 1,2,4-thiadiazole ring.
1,3,4-Thiadiazole vs. 1,3,5-Oxadiazine
Substituent Effects
Chlorophenyl Group
- Target Compound : The 4-chlorophenyl group at position 5 is a common motif in bioactive thiadiazoles, contributing to π-π stacking and hydrophobic interactions.
- Analog : 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol () retains the 4-chlorophenyl group but replaces the benzamide with a thiol (-SH). The thiol group increases reactivity (e.g., disulfide bond formation) but reduces stability under oxidative conditions .
Benzamide Modifications
- Target Compound : The 2-chloro-6-fluorobenzamide group introduces steric bulk and electron-withdrawing effects, which may enhance antimicrobial or anticancer activity.
- Analog : 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide () features a simpler chloroacetamide group. The absence of fluorine and reduced aromaticity likely decreases binding affinity to targets requiring planar interactions .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity: Thiadiazoles with 4-chlorophenyl and halogenated benzamide groups (e.g., the target compound) show enhanced antimicrobial activity compared to non-halogenated analogs, likely due to improved membrane penetration .
- Stability : Fluorine in the benzamide moiety reduces metabolic degradation, as seen in related fluorinated pharmaceuticals .
- Synthetic Efficiency : POCl₃-based methods () are versatile but require careful handling, whereas dehydrosulfurization () offers selectivity for nitrogen-rich heterocycles .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observed Signal | Reference Compound |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, thiadiazole-H) | δ 8.18 |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 165.2 (C=O) | δ 165.0 |
| EI-MS | m/z 397.8 [M]⁺ | m/z 397.8 |
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